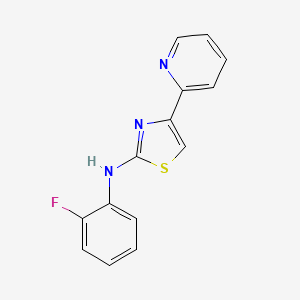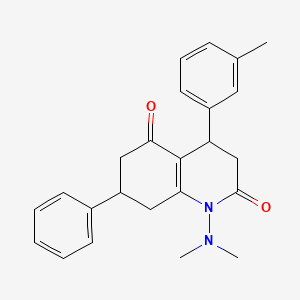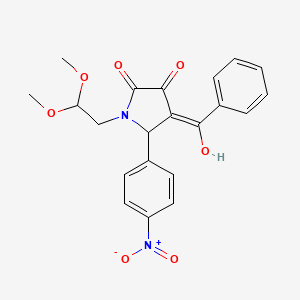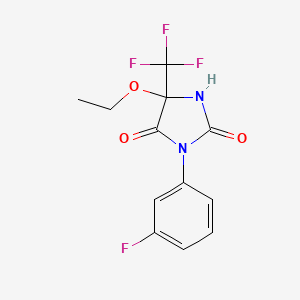![molecular formula C23H26N4O2S B11073916 (5E)-5-[4-(dimethylamino)benzylidene]-2-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3-thiazol-4(5H)-one](/img/structure/B11073916.png)
(5E)-5-[4-(dimethylamino)benzylidene]-2-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3-thiazol-4(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-{(E)-1-[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-2-[4-(4-METHOXYPHENYL)PIPERAZINO]-1,3-THIAZOL-4(5H)-ONE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a thiazole ring, a piperazine moiety, and a dimethylaminophenyl group, making it a subject of interest in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{(E)-1-[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-2-[4-(4-METHOXYPHENYL)PIPERAZINO]-1,3-THIAZOL-4(5H)-ONE typically involves multi-step organic reactions. One common method includes the condensation of 4-(dimethylamino)benzaldehyde with 2-(4-(4-methoxyphenyl)piperazin-1-yl)thiazol-4(5H)-one under acidic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid and requires careful control of temperature and pH to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
5-{(E)-1-[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-2-[4-(4-METHOXYPHENYL)PIPERAZINO]-1,3-THIAZOL-4(5H)-ONE undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
5-{(E)-1-[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-2-[4-(4-METHOXYPHENYL)PIPERAZINO]-1,3-THIAZOL-4(5H)-ONE has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-{(E)-1-[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-2-[4-(4-METHOXYPHENYL)PIPERAZINO]-1,3-THIAZOL-4(5H)-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
4-(DIMETHYLAMINO)PHENYL]IMINO]-8 (5H)-QUINOLINONE: Another compound with a dimethylaminophenyl group, known for its dye properties.
PHENOL, 4-[(4-METHOXYPHENYL)METHYLENE]AMINO: A compound with a similar methoxyphenyl group, used in various chemical applications.
Uniqueness
5-{(E)-1-[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-2-[4-(4-METHOXYPHENYL)PIPERAZINO]-1,3-THIAZOL-4(5H)-ONE is unique due to its combination of a thiazole ring, piperazine moiety, and dimethylaminophenyl group. This unique structure imparts specific chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C23H26N4O2S |
|---|---|
Molecular Weight |
422.5 g/mol |
IUPAC Name |
(5E)-5-[[4-(dimethylamino)phenyl]methylidene]-2-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3-thiazol-4-one |
InChI |
InChI=1S/C23H26N4O2S/c1-25(2)18-6-4-17(5-7-18)16-21-22(28)24-23(30-21)27-14-12-26(13-15-27)19-8-10-20(29-3)11-9-19/h4-11,16H,12-15H2,1-3H3/b21-16+ |
InChI Key |
NZDWGKYQRNPJEQ-LTGZKZEYSA-N |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C/2\C(=O)N=C(S2)N3CCN(CC3)C4=CC=C(C=C4)OC |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=C2C(=O)N=C(S2)N3CCN(CC3)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(3-Methoxyanilino)methyl]quinolin-8-ol](/img/structure/B11073838.png)


![2-{[2-(3,5-dimethylphenoxy)ethyl]sulfanyl}-6-(naphthalen-1-ylmethyl)pyrimidin-4(3H)-one](/img/structure/B11073855.png)
![Diethyl {[4-(acetyloxy)-8-methyl-1-oxo-2,3-diazaspiro[4.5]deca-3,7-dien-2-yl]methylidene}propanedioate](/img/structure/B11073873.png)
![12-(Morpholinocarbonyl)benzo[F]pyrido[1,2-A]indole-6,11-dione](/img/structure/B11073879.png)
![2-chloro-N-[4-(1H-imidazol-1-ylmethyl)phenyl]-5-(methylsulfanyl)benzamide](/img/structure/B11073885.png)
![2,4-dichloro-5-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B11073887.png)


![10'-propyl-5',6',7',8'-tetrahydrospiro[cyclohexane-1,2'-[1,3,10]triaza[4a,8](methanoiminomethano)quinazolin]-4'(3'H)-one](/img/structure/B11073906.png)
![1-[1-(4-Chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-1-(4-fluorobenzyl)-3-(4-methoxyphenyl)urea](/img/structure/B11073913.png)
![2-amino-4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-5-oxo-1-[5-(propan-2-ylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B11073919.png)
![5-[(Cyclopropylamino)sulfonyl]-2-ethoxybenzamide](/img/structure/B11073923.png)
